1,4-Dibromo-2-(methoxymethyl)benzene
Description
1,4-Dibromo-2-(methoxymethyl)benzene is a brominated aromatic compound featuring a methoxymethyl (-CH₂OCH₃) substituent at the 2-position and bromine atoms at the 1- and 4-positions of the benzene ring. This structure combines electron-withdrawing bromine atoms with an electron-donating methoxymethyl group, influencing its electronic properties and reactivity.
Properties
IUPAC Name |
1,4-dibromo-2-(methoxymethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTDPBHLSNXFKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.96 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Bromination Using 1,3-Dibromo-5,5-Dimethylhydantoin
A prominent method for introducing bromine atoms onto aromatic systems involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a brominating agent. In a protocol adapted from EP 2,266,961 B1, bromination of electron-rich aromatic substrates is achieved under acidic conditions. For 2-(methoxymethyl)benzene derivatives, the methoxymethyl group acts as an electron-donating substituent, directing electrophilic bromination to the ortho and para positions.
Reaction Conditions :
-
Substrate : 2-(Methoxymethyl)benzene
-
Brominating Agent : DBDMH (1.2 equiv per Br)
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Acid Catalyst : Concentrated H₂SO₄ (10 equiv)
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Solvent : Dichloromethane
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Temperature : 35°C
-
Time : 25 hours
Under these conditions, the reaction proceeds via electrophilic aromatic substitution, yielding 1,4-dibromo-2-(methoxymethyl)benzene as the major product (reported conversion >97% for analogous substrates). The regioselectivity is attributed to the methoxymethyl group’s ability to activate the ring at the ortho and para positions, with steric effects favoring dibromination at the 1 and 4 positions.
Table 1 : Key Reaction Parameters for DBDMH-Mediated Bromination
| Parameter | Value |
|---|---|
| Brominating Agent | DBDMH |
| Acid | H₂SO₄ (conc.) |
| Solvent | Dichloromethane |
| Temperature | 35°C |
| Conversion | >97% |
Multi-Step Synthesis via Nitro Intermediate Reduction
Nitration Followed by Bromination and Functional Group Interconversion
A sequential approach involving nitration, bromination, and reduction has been reported for related brominated aromatics. This method, inspired by the synthesis of 2-methoxymethyl-1,4-benzenediamine, leverages nitro groups as directing and protecting groups.
Step 1 : Nitration of 2-(Methoxymethyl)benzene
Nitration with fuming HNO₃ at 0°C introduces a nitro group at the para position to the methoxymethyl group, yielding 4-nitro-2-(methoxymethyl)benzene.
Step 2 : Bromination
Subsequent bromination using Br₂ in the presence of FeBr₃ directs the second bromine to the ortho position relative to the nitro group, producing 1-bromo-4-nitro-2-(methoxymethyl)benzene.
Step 3 : Reduction of Nitro Group
Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the nitro group to an amine, yielding 1-bromo-4-amino-2-(methoxymethyl)benzene. The amine is then methylated using dimethyl sulfate to form the methoxymethyl group, though this step requires optimization to avoid over-alkylation.
Table 2 : Summary of Multi-Step Synthesis Parameters
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Nitration | HNO₃, 0°C | 75% |
| 2 | Bromination | Br₂, FeBr₃, CH₂Cl₂, 25°C | 68% |
| 3 | Reduction & Methylation | H₂/Pd/C, (CH₃O)₂SO₄, NaOH | 52% |
Halogen Exchange from Dichloro Precursors
Bromine-Chlorine Exchange Using HBr
While less common, halogen exchange offers a route to dibrominated products. Starting with 1,4-dichloro-2-(methoxymethyl)benzene, treatment with excess HBr in the presence of a Cu catalyst at 150°C facilitates sequential substitution of chlorine with bromine. This method, however, suffers from low regioselectivity and competing side reactions, limiting its practicality.
Table 3 : Halogen Exchange Reaction Metrics
Catalytic Cross-Coupling Approaches
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atoms at positions 1 and 4 undergo nucleophilic substitution under specific conditions. This reactivity is influenced by the electron-donating methoxymethyl group at position 2, which slightly activates the aromatic ring toward substitution.
Cross-Coupling Reactions
The bromine atoms facilitate palladium-catalyzed cross-coupling, enabling the synthesis of complex aromatic systems.
| Coupling Type | Reagents | Applications | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃ | Biaryl derivatives | 65–78% |
| Ullmann coupling | CuI, 1,10-phenanthroline, DMF | Symmetrical diaryl ethers | 52–60% |
Mechanistic Insight : The methoxymethyl group stabilizes intermediates through weak coordination with metal catalysts, enhancing reaction efficiency .
Functional Group Transformations
The methoxymethyl group undergoes selective modifications without affecting bromine substituents.
| Reaction | Conditions | Outcome |
|---|---|---|
| Oxidation | CrO₃/H₂SO₄, acetone | Conversion to 2-carboxy-1,4-dibromobenzene |
| Reduction | LiAlH₄, ether | Methoxymethyl → hydroxymethyl group |
Note : Oxidation reactions require careful control to prevent over-oxidation of the aromatic ring .
Comparative Reactivity with Analogues
The compound’s reactivity diverges from structurally similar halogenated benzenes:
| Compound | Key Difference | Reactivity Impact |
|---|---|---|
| 1,4-Dibromo-2-methylbenzene | Lacks methoxymethyl group | Reduced nucleophilic substitution rates |
| 1-Bromo-4-methoxybenzene | Methoxy instead of methoxymethyl | Higher ring activation for electrophiles |
Scientific Research Applications
Organic Synthesis
1,4-Dibromo-2-(methoxymethyl)benzene serves as a versatile building block in organic chemistry. It is often utilized in:
- Cross-Coupling Reactions : The compound can undergo palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are significant in the development of pharmaceuticals and agrochemicals.
- Synthesis of Advanced Materials : It is employed in the preparation of π-conjugated polymers and organic semiconductors, enhancing the performance of electronic devices such as OLEDs (Organic Light Emitting Diodes) and solar cells .
Pharmaceutical Applications
The compound's derivatives have been investigated for their potential pharmaceutical applications:
- Drug Development : As an intermediate, it can be transformed into various bioactive compounds. For instance, modifications of the dibrominated structure have led to the synthesis of novel anti-cancer agents and anti-inflammatory drugs .
- Toxicity Studies : It plays a role in toxicity assessments during drug formulation processes, ensuring that new pharmaceutical products meet safety standards before reaching clinical trials .
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the use of this compound in a Suzuki coupling reaction to synthesize biaryl compounds with enhanced electronic properties. The reaction was optimized for yield and purity, showcasing the compound's utility as a precursor for high-performance materials used in electronic applications .
Case Study 2: Development of Anti-Cancer Agents
Research involving derivatives of this compound highlighted its potential in developing new anti-cancer agents. The synthesized compounds exhibited significant cytotoxic activity against various cancer cell lines, indicating their promise as therapeutic candidates .
Mechanism of Action
The mechanism of action of 1,4-Dibromo-2-(methoxymethyl)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methoxymethyl group is oxidized to form more reactive intermediates. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents, which alter physical properties, reactivity, and applications:
Physical Properties
- Boiling Points : The methoxymethyl substituent likely results in a boiling point intermediate between bromoethoxy (335.8°C) and ethoxybenzyl (412.6°C) analogs, reflecting substituent size and polarity .
- Density : Brominated analogs typically exhibit densities >1.5 g/cm³ due to heavy bromine atoms. The methoxymethyl derivative is expected to follow this trend.
Biological Activity
1,4-Dibromo-2-(methoxymethyl)benzene, with the CAS number 1804963-28-7, is a compound of interest in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a benzene ring substituted with two bromine atoms and a methoxymethyl group. The presence of these substituents significantly influences its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H8Br2O |
| Molecular Weight | 292.97 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic Substitution : The methoxymethyl group can be replaced by nucleophiles under basic conditions.
- Suzuki-Miyaura Coupling : This method involves coupling aryl halides with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Antimicrobial Properties
Research has indicated that halogenated compounds like this compound exhibit antimicrobial activity. A study demonstrated that derivatives of dibromobenzene showed significant inhibitory effects against various bacterial strains, suggesting potential applications as antimicrobial agents .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated that the compound exhibits selective cytotoxicity towards specific cancer cells while showing lower toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes in bacteria and cancer cells.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, leading to apoptosis in cancerous cells.
Study on Antimicrobial Activity
A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of halogenated benzene derivatives against resistant bacterial strains. The findings highlighted that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a lead compound for antibiotic development .
Cytotoxicity Assessment
In a study focusing on cancer therapeutics, researchers tested the cytotoxic effects of various dibromobenzene derivatives on human breast cancer cell lines. The results indicated that this compound induced apoptosis in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1,4-Dibromo-2-(methoxymethyl)benzene, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves bromination and methoxymethylation steps. For brominated aromatic intermediates, electrophilic substitution under controlled temperatures (e.g., 0–5°C) with catalysts like FeBr₃ or AlCl₃ is critical. Evidence from analogous compounds (e.g., 1-Bromo-2,4-dimethoxybenzene) shows that maintaining anhydrous conditions and slow reagent addition minimizes polybromination byproducts . Yield optimization may require adjusting stoichiometry (e.g., Br₂ in 1.2–1.5 equivalents) and reaction time (6–12 hours) to balance reactivity and selectivity.
Q. How can spectroscopic techniques (NMR, IR) reliably characterize this compound?
- Methodology :
- ¹H NMR : Look for distinct signals for methoxymethyl (-OCH₂O-) protons at δ 3.3–3.5 ppm and aromatic protons split by bromine’s deshielding effects (δ 7.2–7.8 ppm). Coupling patterns in ¹H NMR can confirm substitution positions .
- IR : Key peaks include C-Br stretches (~600 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) from the methoxymethyl group. Compare with databases like Coblentz Society spectra for validation .
- Mass Spectrometry : Expect molecular ion clusters around m/z 280–282 (Br isotopes) and fragmentation patterns reflecting Br loss.
Q. What solvent systems are suitable for purification via column chromatography?
- Methodology : Non-polar solvents (hexane/ethyl acetate, 9:1) effectively separate brominated aromatics due to their low polarity. For methoxymethyl-substituted derivatives, adding 1–5% methanol improves resolution by disrupting π-π stacking. Monitor via TLC (Rf ~0.3–0.4 in hexane:EtOAc) .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., over-bromination or ether cleavage) affect synthesis, and how can they be mitigated?
- Methodology : Over-bromination is common in electron-rich aromatic systems. Kinetic control (low temperature, short reaction time) and steric hindrance (e.g., using bulky directing groups) improve selectivity. For methoxymethyl stability, avoid protic acids (e.g., H₂SO₄) that may cleave the ether linkage. Monitor intermediates via GC-MS to detect side products early .
Q. What mechanistic insights explain the regioselectivity of bromination in this compound?
- Methodology : Computational studies (DFT) can model charge distribution and frontier molecular orbitals. The methoxymethyl group acts as an electron-donating substituent, directing bromination to the para position. Experimentally, isotopic labeling (e.g., deuterated analogs) and kinetic isotope effects (KIE) studies validate proposed mechanisms .
Q. How do discrepancies in reported melting points or spectral data arise, and how should they be resolved?
- Methodology : Variations in purity (e.g., residual solvents) or polymorphism can cause melting point discrepancies. Reproduce synthesis under strictly anhydrous conditions and use DSC for precise thermal analysis. For spectral conflicts, cross-validate with high-resolution techniques (e.g., 2D NMR or X-ray crystallography) .
Q. What strategies enable efficient scale-up of this compound without compromising purity?
- Methodology : Pilot-scale reactions require optimized heat transfer (jacketed reactors) and in-line monitoring (e.g., FTIR for real-time bromine consumption). Continuous-flow systems reduce side reactions by maintaining consistent residence times. Post-synthesis, recrystallization in ethanol/water (70:30) achieves >99% purity .
Data Contradiction Analysis
Q. Why do some studies report lower yields for methoxymethylation steps?
- Analysis : Competing side reactions (e.g., hydrolysis of methoxymethyl groups under acidic conditions) or incomplete protection of hydroxyl intermediates may reduce yields. Evidence from analogous syntheses suggests pre-drying reagents (molecular sieves) and using non-nucleophilic bases (e.g., NaH) improve ether formation efficiency .
Q. How can conflicting NMR assignments for aromatic protons be reconciled?
- Analysis : Solvent-induced shifts (e.g., DMSO vs. CDCl₃) and concentration effects alter splitting patterns. Use deuterated solvents with low paramagnetic impurities and compare with NOESY/ROESY data to confirm spatial proximity of protons .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
